molecular formula C6H14Br4N4 B3092817 Benzene-1,2,4,5-tetraamine tetrahydrobromide CAS No. 1236133-49-5

Benzene-1,2,4,5-tetraamine tetrahydrobromide

Cat. No.: B3092817
CAS No.: 1236133-49-5
M. Wt: 461.82 g/mol
InChI Key: NBTIKSMCYOUYTP-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetraamine tetrahydrobromide is a chemical compound with the molecular formula C6H10N4·4HBr. It is a derivative of benzene, where four hydrogen atoms are replaced by amino groups (-NH2) at the 1, 2, 4, and 5 positions, and it is stabilized by four hydrobromide (HBr) molecules. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2,4,5-tetraamine tetrahydrobromide typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of 1,2,4,5-tetranitrobenzene using a reducing agent such as tin (Sn) in the presence of hydrochloric acid (HCl) to yield Benzene-1,2,4,5-tetraamine. This intermediate is then treated with hydrobromic acid (HBr) to form the tetrahydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2,4,5-tetraamine tetrahydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitrobenzene derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Amides or alkylamines.

Mechanism of Action

The mechanism of action of Benzene-1,2,4,5-tetraamine tetrahydrobromide involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules. The pathways involved include:

Comparison with Similar Compounds

Uniqueness: Benzene-1,2,4,5-tetraamine tetrahydrobromide is unique due to its stabilization by hydrobromide, which can influence its reactivity and solubility compared to its hydrochloride counterpart. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

benzene-1,2,4,5-tetramine;tetrahydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTIKSMCYOUYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,2,4,5-tetraamine tetrahydrobromide
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Benzene-1,2,4,5-tetraamine tetrahydrobromide
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Reactant of Route 5
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Benzene-1,2,4,5-tetraamine tetrahydrobromide
Reactant of Route 6
Benzene-1,2,4,5-tetraamine tetrahydrobromide

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